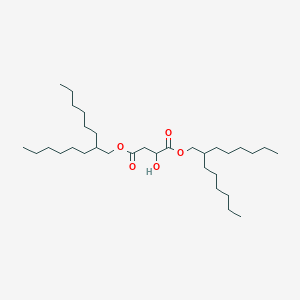
Bis(2-hexyloctyl) 2-hydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexyloctyl) 2-hydroxybutanedioate is a chemical compound with the molecular formula C28H54O5. It is known for its unique structural properties and potential applications in various fields. This compound is often used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of Bis(2-hexyloctyl) 2-hydroxybutanedioate typically involves esterification reactions. One common method is the reaction of 2-hydroxybutanedioic acid with 2-hexyloctanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis(2-hexyloctyl) 2-hydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-hexyloctyl) 2-hydroxybutanedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and lubricants due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Bis(2-hexyloctyl) 2-hydroxybutanedioate involves its interaction with various molecular targets and pathways. It can act as an esterifying agent, forming ester bonds with other molecules. This interaction can affect the physical and chemical properties of the resulting compounds, leading to changes in their biological activities. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Bis(2-hexyloctyl) 2-hydroxybutanedioate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) 2-hydroxybutanedioate: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.
Bis(2-hexyloctyl) succinate: A related compound with a similar backbone but lacking the hydroxyl group, resulting in different reactivity and applications.
Properties
CAS No. |
144282-53-1 |
|---|---|
Molecular Formula |
C32H62O5 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
bis(2-hexyloctyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C32H62O5/c1-5-9-13-17-21-28(22-18-14-10-6-2)26-36-31(34)25-30(33)32(35)37-27-29(23-19-15-11-7-3)24-20-16-12-8-4/h28-30,33H,5-27H2,1-4H3 |
InChI Key |
ACSUTAJXDWFPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)COC(=O)CC(C(=O)OCC(CCCCCC)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















